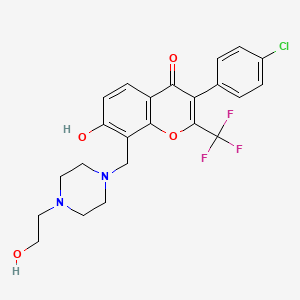

![molecular formula C21H22N4O3S2 B2829121 N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide CAS No. 392291-01-9](/img/structure/B2829121.png)

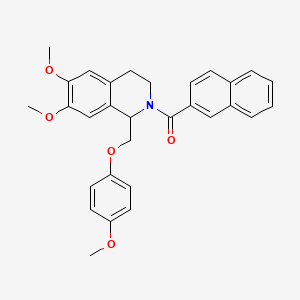

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide” is a chemical compound with the molecular formula C23H27N5O4S3. It has an average mass of 533.687 Da and a mono-isotopic mass of 533.122498 Da .

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C23H27N5O4S3. It includes anilino-2-oxoethyl groups, a thiadiazol group, and a butoxybenzamide group .Wissenschaftliche Forschungsanwendungen

Inhibition of Carbonic Anhydrase Isozymes

Research has explored sulfonamide derivatives, including those related to the specified compound, for their inhibitory effects on carbonic anhydrase (CA) isozymes. These enzymes are crucial for catalyzing the reversible hydration of carbon dioxide to bicarbonate ion and protons, playing a significant role in physiological processes such as respiration and acid-base balance. Novel sulfonamide derivatives have been studied for their potential to inhibit CA isozymes, which is significant for therapeutic applications in conditions where CA activity is dysregulated. For example, sulfonamide derivatives have shown inhibitory activity against human carbonic anhydrase I and II, highlighting their potential as therapeutic agents in managing conditions like glaucoma, epilepsy, and certain types of edema (Gokcen, Gulcin, Ozturk, & Goren, 2016).

Antimicrobial and Antitubercular Agents

The search for new antimicrobial and antitubercular agents has led to the investigation of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds, including those with a thiadiazole backbone. These compounds have been evaluated for their efficacy against various bacterial and fungal pathogens. Some derivatives have demonstrated significant in vitro activity against Mycobacterium tuberculosis and multidrug-resistant strains, indicating their potential as novel antitubercular agents. Their selectivity and low toxicity toward mammalian cells further underscore their therapeutic potential (Karabanovich et al., 2016).

Anticancer Applications

Compounds with a thiadiazole moiety have been synthesized and characterized for their potential in cancer therapy. The design of these compounds often leverages the pharmacophore hybridization approach, aiming to create molecules with enhanced anticancer properties. Research in this area focuses on synthesizing novel compounds that may exhibit anticancer activity through various mechanisms, including the inhibition of tumor-associated enzymes or the induction of apoptosis in cancer cells. This approach aims to develop more effective and selective anticancer therapies (Yushyn, Holota, & Lesyk, 2022).

Eigenschaften

IUPAC Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S2/c1-2-3-13-28-17-11-9-15(10-12-17)19(27)23-20-24-25-21(30-20)29-14-18(26)22-16-7-5-4-6-8-16/h4-12H,2-3,13-14H2,1H3,(H,22,26)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQIZSRFXAXZRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2829040.png)

![N-(4-bromo-2-fluorophenyl)-1-(5-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2829041.png)

![6-Benzyl-7-(4-ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2829043.png)

![3-(5-Bromothiophen-2-yl)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B2829046.png)

![Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2829049.png)

![2-(2,4-dichlorophenoxy)-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2829052.png)

![N-(2,5-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2829053.png)

![N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2829060.png)